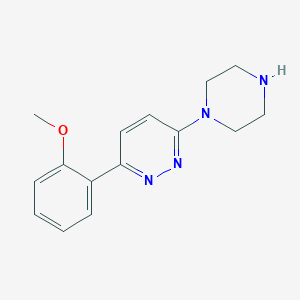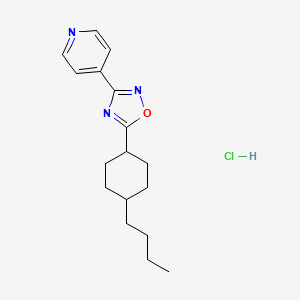
Psn 375963 hydrochloride
描述
Psn 375963 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H24ClN3O and its molecular weight is 321.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Psn 375963 hydrochloride is a potent agonist of the GPR119 receptor . The primary targets of this compound are the human and mouse GPR119 receptors . GPR119 is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
This compound interacts with its targets, the human and mouse GPR119 receptors, by binding to them and activating them . This activation leads to a series of intracellular events that result in the regulation of glucose and lipid metabolism .
Biochemical Pathways
The activation of GPR119 receptors by this compound affects several biochemical pathways. One of the key pathways influenced is the signaling pathway of the endogenous ligand oleoylethanolamide (OEA) . This pathway is similar to the glucagon-like peptide-1 (GLP-1) and its receptor with respect to insulin secretion, intracellular calcium, and cyclic adenosine monophosphate (cAMP) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of glucose and lipid metabolism . By activating the GPR119 receptors, this compound can influence insulin secretion, intracellular calcium levels, and cAMP production .
生化分析
Biochemical Properties
Psn 375963 hydrochloride acts as an effective agonist for GPR119, with EC50 values of 8.4 μM for human GPR119 and 7.9 μM for mouse GPR119 . This compound exhibits similar potency to the endogenous agonist oleoylethanolamide (OEA). This compound interacts with several biomolecules, including enzymes and proteins involved in glucose metabolism and insulin secretion. The activation of GPR119 by this compound leads to increased intracellular calcium levels and cyclic AMP (cAMP) production, which are critical for insulin secretion and glucose homeostasis .
Cellular Effects
This compound influences various cellular processes, particularly in pancreatic beta cells. It enhances insulin secretion by activating GPR119, which in turn increases intracellular calcium and cAMP levels . This compound also affects cell signaling pathways, such as the glucagon-like peptide-1 (GLP-1) pathway, which is involved in glucose metabolism and appetite regulation . Additionally, this compound has been shown to reduce body weight gain and white adipose tissue deposition in animal models, indicating its potential role in obesity management .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GPR119, a G protein-coupled receptor predominantly expressed in pancreatic beta cells and the gastrointestinal tract. Upon binding, this compound activates GPR119, leading to the activation of downstream signaling pathways that increase intracellular calcium and cAMP levels . These changes promote insulin secretion and enhance glucose uptake in peripheral tissues. Furthermore, this compound modulates gene expression related to glucose metabolism and insulin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and maintains its potency in in vitro and in vivo studies . Long-term exposure to this compound has shown sustained effects on insulin secretion and glucose metabolism, with no significant degradation observed over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin secretion and improves glucose tolerance . At higher doses, this compound may exhibit toxic or adverse effects, such as hypoglycemia and gastrointestinal disturbances . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glucose metabolism and insulin signaling. The activation of GPR119 by this compound leads to increased cAMP production, which plays a crucial role in regulating glucose homeostasis . This compound also interacts with enzymes and cofactors involved in the synthesis and degradation of glucose and lipids, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cells, this compound localizes to the plasma membrane, where it interacts with GPR119 . The compound’s distribution within tissues is influenced by its affinity for GPR119 and its ability to cross cellular membranes . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound primarily localizes to the plasma membrane, where it exerts its effects by binding to GPR119 . The compound’s activity and function are influenced by its subcellular localization, as the interaction with GPR119 is crucial for its biological effects. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further modulating its activity and function .
属性
IUPAC Name |
5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O.ClH/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14;/h9-13,15H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDLSENXTCSHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


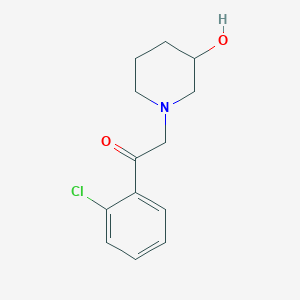

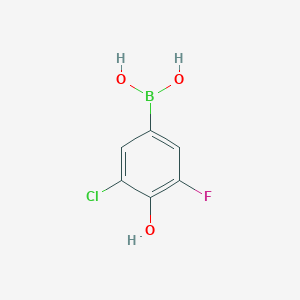
![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)
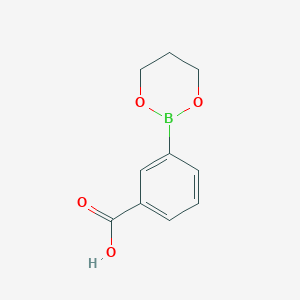
![2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465904.png)


![1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B1465911.png)
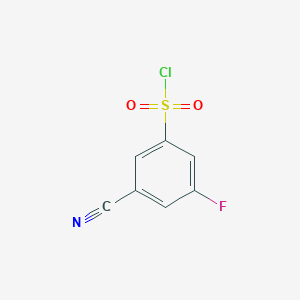
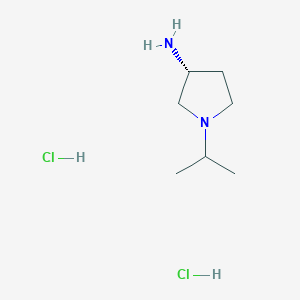
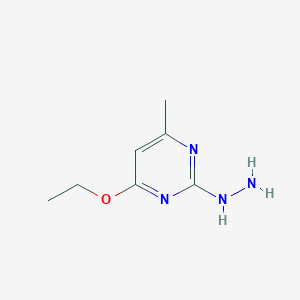
![3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde](/img/structure/B1465917.png)
